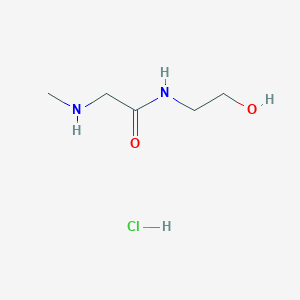
2-Methoxy-4-methylphenyl 3-pyrrolidinyl ether hydrochloride
Descripción general
Descripción
2-Methoxy-4-methylphenyl 3-pyrrolidinyl ether hydrochloride (MMEPHCl) is a synthetic compound that is widely used in scientific research. It is a type of pyrrolidinyl ether, which is a class of compounds that are known for their ability to interact with proteins. MMEPHCl has many applications in the laboratory, including biochemical and physiological studies, and has been used in a variety of research projects.
Aplicaciones Científicas De Investigación
Metabolic Conversion and Excretion
A study highlights the metabolic conversion of certain phenyl groups and the excretion of related metabolites, including methylated products, in human subjects following administration of catechols. This research indicates a potential interest in the metabolism and excretion patterns of related compounds like 2-Methoxy-4-methylphenyl 3-pyrrolidinyl ether hydrochloride (Smith & Bennett, 1958).
Neuronal Nicotinic Acetylcholine Receptors Binding
Research on 3-pyridyl ether nicotinic ligands, including compounds similar to 2-Methoxy-4-methylphenyl 3-pyrrolidinyl ether hydrochloride, demonstrates their ability to bind to brain nicotinic acetylcholine receptors. These findings are crucial for understanding the interaction of such compounds with neuronal receptors (Fan et al., 2001).
Structural and Synthesis Studies
There are significant efforts in revising the structure and synthesis of similar diaryl ethers. Such studies contribute to a deeper understanding of the synthesis pathways and structural aspects of compounds like 2-Methoxy-4-methylphenyl 3-pyrrolidinyl ether hydrochloride (Cannon et al., 1971).
Anticoccidial and Antimicrobial Activity
Compounds structurally related to 2-Methoxy-4-methylphenyl 3-pyrrolidinyl ether hydrochloride have been studied for their potential anticoccidial and antimicrobial activities. This research provides insights into the possible applications of these compounds in treating infections (Georgiadis, 1976).
Corrosion Inhibition
Pyridine derivatives, akin to 2-Methoxy-4-methylphenyl 3-pyrrolidinyl ether hydrochloride, have been examined for their role in corrosion inhibition of mild steel in acidic environments. These findings are significant in industrial applications for protecting metal surfaces (Ansari et al., 2015).
Protein Crosslinking and Affinity Labeling
Research on 4-nitrophenyl ethers, which are structurally related to 2-Methoxy-4-methylphenyl 3-pyrrolidinyl ether hydrochloride, has explored their use in high-yield photoreagents for protein crosslinking and affinity labeling. This application is crucial in biological research and drug development (Jelenc et al., 1978).
Propiedades
IUPAC Name |
3-(2-methoxy-4-methylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9-3-4-11(12(7-9)14-2)15-10-5-6-13-8-10;/h3-4,7,10,13H,5-6,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFFXUMQKYGINP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCNC2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-methylphenyl 3-pyrrolidinyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





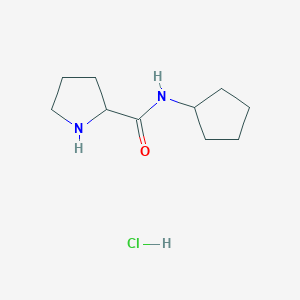
![Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate](/img/structure/B1398429.png)
![N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398430.png)
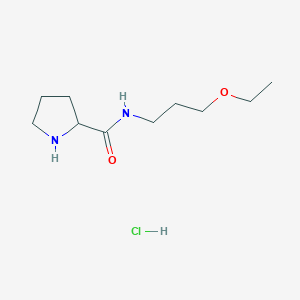

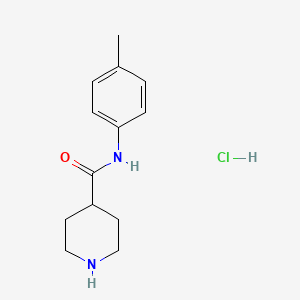
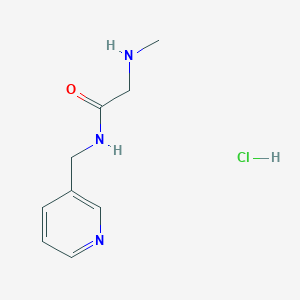
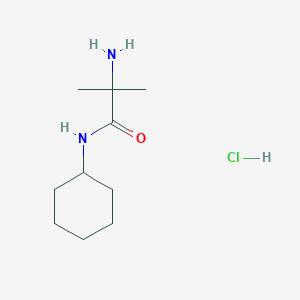

![1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride](/img/structure/B1398441.png)

